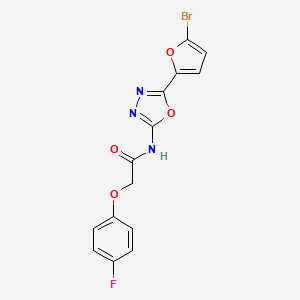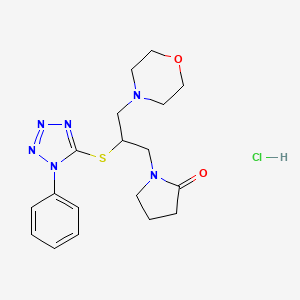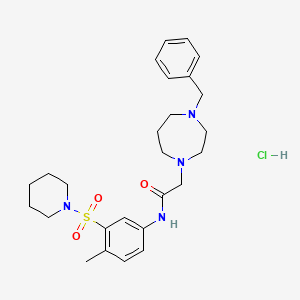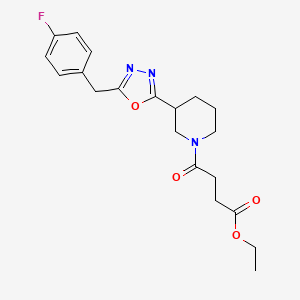
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Vue d'ensemble
Description
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide, also known as BFAOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound also inhibits the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neuronal damage in animal models of Parkinson's disease. Additionally, this compound has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
Orientations Futures
There are several future directions for research on N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the elucidation of the precise mechanisms of action of this compound, which could lead to the development of more targeted and effective drugs. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound for use in lab experiments.
Applications De Recherche Scientifique
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases and as a tool for understanding the mechanisms of cellular signaling pathways.
Propriétés
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O4/c15-11-6-5-10(22-11)13-18-19-14(23-13)17-12(20)7-21-9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRUFHQJLAKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143407 | |
| Record name | N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172760-96-1 | |
| Record name | N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172760-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B1650316.png)
![N-ethyl-N-{[1-(4-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N-(2-methoxybenzyl)amine](/img/structure/B1650317.png)


![Methyl 3-[(2-methyl-2-piperidin-1-ylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B1650320.png)
![N-[1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-yl]-3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)propanamide](/img/structure/B1650322.png)
![[4-[1-(3-Chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B1650325.png)


![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B1650332.png)
![N-{2-[1-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-oxoethyl}-N'-(2-methylphenyl)-N-propylurea](/img/structure/B1650333.png)

![N-(2,5-dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzenesulfonamide](/img/structure/B1650336.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)furan-2-carboxamide](/img/structure/B1650338.png)